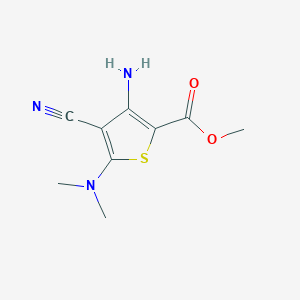

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

Vue d'ensemble

Description

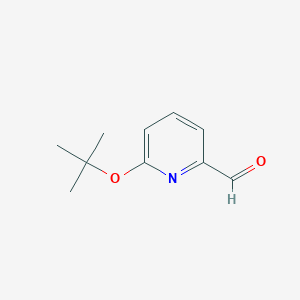

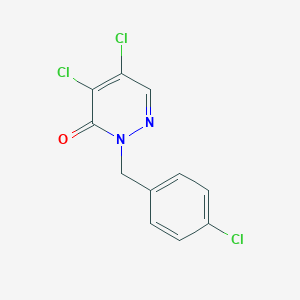

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene (DBEEF) is a synthetic aromatic hydrocarbon compound, which is a member of the fluorene family. It is a white, crystalline solid with a melting point of 205–207 °C. DBEEF has a wide range of applications in the fields of chemistry and materials science. It has been used in the synthesis of various organic compounds, as a catalyst in various reactions, and as a precursor of various polymers. In addition, DBEEF has been used in the manufacture of pharmaceuticals and in the development of new materials.

Applications De Recherche Scientifique

Nanoparticles of Low Optical Band Gap Conjugated Polymers :

- The compound is used in the Sonogashira coupling process to afford colloidally stable dispersions of poly(arylene ethynylene) nanoparticles. These nanoparticles demonstrate strong absorption in the red and NIR regime, making them suitable for applications requiring light absorption and fluorescence at long wavelengths (Huber, Jung, & Mecking, 2012).

Synthesis and Color Tuning of New Fluorene-Based Copolymers :

- Copolymers synthesized from 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene show absorption maxima at about 380 nm and can be tuned for color. The emission maxima of the copolymers shift as the fraction of certain monomers increases, indicating potential in light-emitting devices and optical materials (Cho et al., 2002).

Structural and Electronic Properties in Solution :

- The structural and electronic properties of poly(9,9-dialkylfluorene)-based alternating copolymers in solution have been studied through NMR spectroscopy and density functional theory. This compound is crucial in understanding the conformational behavior and electronic properties of such materials (Justino et al., 2013).

Poly(9,9-dihexylfluorene) Layers via Surface-Directed Polymerization :

- This compound is used in a surface-directed polymerization process to create layers of conjugated polymer on silicon and quartz substrates. Such techniques have implications for the development of advanced materials and coatings (Jhaveri, Peterson, & Carter, 2009).

Cytotoxic Studies for Anti-Cancer Properties :

- A derivative of this compound has been synthesized and tested for in-vitro anticancer activity, demonstrating potential as a molecule with anti-cancer properties (Ishak et al., 2019).

Development of Intermolecular Structure :

- Studies on the intermolecular structure and beta-phase of random poly[9,9-bis(2-ethylhexyl)fluorene]-co-(9,9-dioctylfluorene) in methylcyclohexane have been conducted, contributing to the understanding of the aggregation and structural properties of these materials (Knaapila et al., 2011).

Mécanisme D'action

Target of Action

It is generally used as an intermediate in the synthesis of light-emitting polymers .

Mode of Action

As an intermediate, it likely interacts with other compounds during the synthesis process to form the desired polymer .

Result of Action

As an intermediate in polymer synthesis, its primary role is likely in the formation of the final polymer structure .

Action Environment

The action, efficacy, and stability of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .

Propriétés

IUPAC Name |

2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUZOZAKDVRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188201-16-3 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-bis(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188201-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10401165 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188200-93-3 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)

![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)